![molecular formula C11H15N3O B13480384 n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the ethanamine side chain.
科学的研究の応用
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.
作用機序
The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
- 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine side chain. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry, biology, and material science.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
InChIキー |
YLKQWRVCVRTRES-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=NC2=C(N1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
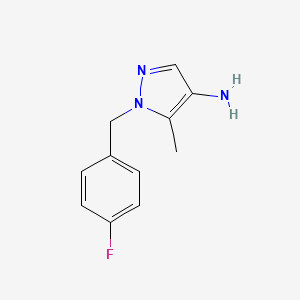
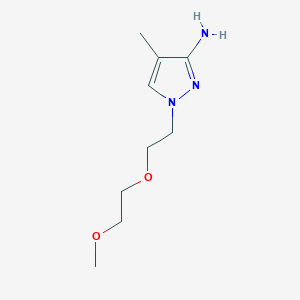
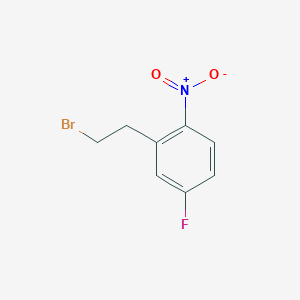
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
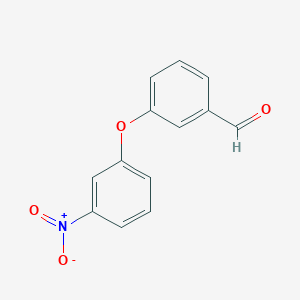
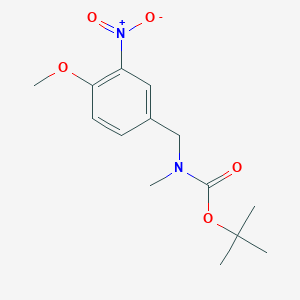
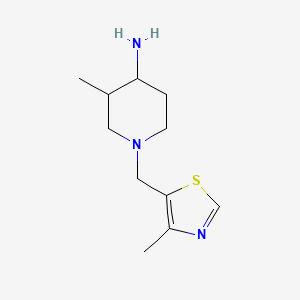
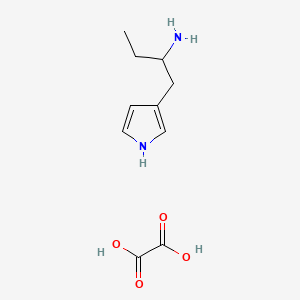
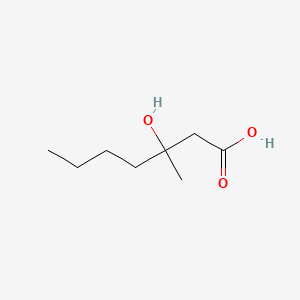
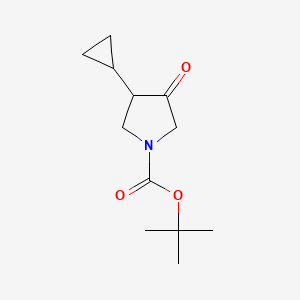
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
